10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
The compound "10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione" is a derivative of the pyrimido[4,5-b]quinoline class. These compounds are known for their diverse chemical properties and biological activities. The pyrimidoquinoline core is a fused heterocyclic system that has been the subject of various studies due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidoquinoline derivatives typically involves the construction of the pyrimidoquinoline core followed by functionalization at various positions on the ring system. For instance, novel pyrimido and other fused quinoline derivatives have been synthesized regioselectively from 4-hydroxy-3-acyl quinolin-2-one, as reported in the synthesis of a series of compounds with varying substituents and their evaluation for antioxidant activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of pyrimidoquinoline derivatives can exhibit interesting features such as hydrogen bonding and crystal packing. For example, in the case of two isomeric 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines, one isomer forms cyclic hydrogen-bonded tetramers, while the other shows no direction-specific interactions between nearly enantiomeric molecules . These structural nuances can significantly influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrimidoquinoline derivatives can undergo various chemical reactions, including oxidation and dehydrogenation. For instance, 5-deazaflavins, a related class of compounds, have been shown to oxidize amines and alcohols to their corresponding carbonyl compounds under specific conditions, with the potential for autorecycling of the oxidizing agent . The reactivity of the compound towards different reagents and conditions would likely be influenced by the presence of substituents and the electronic nature of the pyrimidoquinoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidoquinoline derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect their redox behavior, solubility, and stability. The 5-arylpyrimido-[4,5-b]quinoline-diones have been studied as corrosion inhibitors, demonstrating their ability to adsorb onto metal surfaces and protect against corrosion in acidic environments . This suggests that the compound may also possess similar surface-active properties, depending on its specific substituents and functional groups.
properties
IUPAC Name |
10-methyl-3-phenyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-24-16-11-6-5-10-15(16)19(26)18-21(24)23-20(17-12-7-13-28-17)25(22(18)27)14-8-3-2-4-9-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLYFNRMZAOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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